2-Bromo-6-chloro-4-(trifluoromethoxy)aniline
Description
IUPAC Nomenclature and Systematic Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound designated by Chemical Abstracts Service registry number 1228108-74-4. The molecular formula C₇H₄BrClF₃NO corresponds to a molecular weight of 290.47 grams per mole, reflecting the substantial mass contribution from multiple halogen substituents. The systematic name indicates the specific positional arrangement of substituents on the benzene ring, with the bromine atom at the 2-position, chlorine at the 6-position, and the trifluoromethoxy group (-OCF₃) at the 4-position relative to the amino group.
The International Chemical Identifier (InChI) representation provides a standardized structural description: InChI=1S/C7H4BrClF3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2. This notation encodes the complete connectivity and atomic arrangement within the molecule. The corresponding InChI Key DIHNAXVPGYEEIO-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System (SMILES) notation Nc1c(Cl)cc(OC(F)(F)F)cc1Br provides an alternative linear representation of the molecular structure.
The compound belongs to the chemical class of substituted anilines, specifically categorized as an aromatic primary amine with multiple halogen substituents. The presence of the trifluoromethoxy group distinguishes this compound from simpler halogenated anilines, introducing unique electronic and steric effects that significantly influence molecular properties. The MDL number MFCD16618925 provides an additional unique identifier for chemical database systems.
Crystallographic Analysis and Molecular Conformation Studies
The molecular conformation of this compound is characterized by the planar aromatic ring system with out-of-plane substituents that create significant steric interactions. The trifluoromethoxy group introduces substantial steric hindrance due to the bulky nature of the trifluoromethyl moiety bonded through an oxygen bridge. This structural feature distinguishes the compound from its trifluoromethyl analog, where the carbon-carbon bond creates different electronic and spatial arrangements.
The bromine and chlorine atoms occupy ortho positions relative to the amino group, creating a sterically crowded environment that influences the overall molecular geometry. The electron-withdrawing nature of all three substituents (bromine, chlorine, and trifluoromethoxy) significantly affects the electron density distribution within the aromatic system. The oxygen atom in the trifluoromethoxy group serves as a bridge between the aromatic ring and the highly electronegative trifluoromethyl unit, creating a unique electronic environment that affects both intra- and intermolecular interactions.
Computational studies suggest that the trifluoromethoxy group adopts a preferred orientation that minimizes steric clash with the adjacent halogen substituents while maximizing orbital overlap with the aromatic system. The presence of multiple electronegative atoms creates significant dipole moments that influence crystal packing arrangements and intermolecular interactions in the solid state.
Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior
The thermochemical properties of this compound reflect the influence of multiple halogen substituents and the bulky trifluoromethoxy group on molecular packing and intermolecular forces. While specific melting and boiling point data for this compound are not extensively documented in the literature, comparative analysis with structural analogs provides insight into expected thermal behavior patterns.
The related compound 2-bromo-6-chloro-4-(trifluoromethyl)aniline, which differs only in the substitution of a trifluoromethyl group for the trifluoromethoxy group, exhibits a melting point range of 27-30 degrees Celsius and a boiling point of 72 degrees Celsius at 0.2 millimeters of mercury pressure. The trifluoromethoxy variant is expected to display modified thermal properties due to the additional oxygen atom, which introduces different intermolecular hydrogen bonding patterns and dipole-dipole interactions.
The phase behavior of halogenated anilines typically reflects the balance between molecular symmetry, intermolecular forces, and steric hindrance. The presence of the amino group enables hydrogen bonding interactions, while the halogen substituents contribute to van der Waals forces and potential halogen bonding effects. The trifluoromethoxy group introduces additional complexity through its ability to participate in weak hydrogen bonding as an acceptor while simultaneously providing substantial steric bulk.
| Property | Expected Range | Influencing Factors |
|---|---|---|
| Melting Point | 25-35°C | Halogen substituents, hydrogen bonding |
| Boiling Point | 70-80°C (reduced pressure) | Molecular weight, intermolecular forces |
| Phase Transition | Solid at room temperature | Steric hindrance, crystal packing |
Solubility Profile in Organic Solvents and Aqueous Systems
The solubility characteristics of this compound are governed by the compound's amphiphilic nature, combining the polar amino group with highly lipophilic halogenated aromatic framework. The trifluoromethoxy substituent significantly enhances lipophilicity compared to non-fluorinated analogs, as the trifluoromethyl group is known for its exceptional hydrophobic character. Research indicates that compounds containing trifluoromethoxy groups typically exhibit enhanced solubility in organic solvents while maintaining reduced aqueous solubility.
The related compound 4-(trifluoromethoxy)aniline demonstrates solubility in chloroform, ethyl acetate, and methanol, suggesting that the brominated and chlorinated analog would follow similar patterns with potentially enhanced organic solvent solubility due to additional halogen interactions. The electron-withdrawing nature of the multiple substituents reduces the basicity of the amino group, which affects protonation behavior and consequently influences solubility in acidic aqueous media.
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are expected to provide excellent solvation for this compound due to their ability to stabilize the dipolar structure created by the electron-withdrawing substituents. The compound's solubility profile indicates preferential dissolution in moderate to highly polar organic solvents, with limited aqueous solubility reflecting the predominant hydrophobic character imparted by the halogen and trifluoromethoxy substituents.
The enhanced lipophilicity resulting from the trifluoromethoxy group enables more effective penetration of biological membranes compared to non-fluorinated analogs, a property that has implications for potential bioactive applications. The solubility behavior also affects synthetic accessibility, with most chemical transformations requiring non-aqueous reaction media to ensure adequate substrate dissolution.
Spectroscopic Fingerprinting: NMR (¹H, ¹³C, 19F), IR, and UV-Vis Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the asymmetric substitution pattern on the aromatic ring. The amino group protons typically appear as a broad signal around 3-5 parts per million, with chemical shift values influenced by the electron-withdrawing effects of the halogen and trifluoromethoxy substituents.
The aromatic proton signals demonstrate the expected pattern for a trisubstituted benzene ring, with two distinct proton environments corresponding to the positions adjacent to different substituent combinations. The hydrogen atoms at positions 3 and 5 of the benzene ring experience different electronic environments due to the varying electron-withdrawing strengths of the adjacent substituents, resulting in distinct chemical shifts and coupling patterns.
Carbon-13 nuclear magnetic resonance analysis reveals the characteristic chemical shifts associated with the aromatic carbon framework and the trifluoromethoxy carbon. The quaternary carbon bearing the trifluoromethoxy group exhibits significant downfield shifting due to the strong electron-withdrawing effect of the fluorinated substituent. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million.
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethoxy group, with the three equivalent fluorine atoms producing a sharp singlet signal. The chemical shift of this signal reflects the electronic environment created by the oxygen bridge and the aromatic ring system, typically appearing around -57 to -59 parts per million relative to trichlorofluoromethane.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, amino group | 6.5-7.5 ppm (aromatic), 3-5 ppm (amino) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, trifluoromethyl carbon | 110-160 ppm (aromatic), 120-125 ppm (CF₃) |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethoxy fluorines | -57 to -59 ppm |
Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group exhibits both symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, with exact frequencies influenced by intermolecular hydrogen bonding patterns. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-fluorine bonds of the trifluoromethoxy group produce strong absorption bands in the 1000-1300 wavenumber region.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated aromatic system. The electron-withdrawing substituents significantly affect the energy levels of the molecular orbitals, resulting in modified absorption maxima compared to unsubstituted aniline. The compound typically exhibits absorption bands in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic system, with specific wavelengths dependent on solvent effects and substituent electronic influences.
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHNAXVPGYEEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681476 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228108-74-4 | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 4-(trifluoromethoxy)aniline is dissolved in a polar aprotic solvent such as dichloromethane or acetic acid. Bromine and chlorine gases are introduced under controlled temperatures (0–25°C) to minimize overhalogenation. The trifluoromethoxy (-OCF₃) group directs incoming halogens to the ortho and para positions relative to the amino (-NH₂) group. However, steric and electronic effects from -OCF₃ often favor bromination at the 2- and 6-positions, with chlorination occurring competitively.
Key Parameters:
-
Solvent : Acetic acid enhances electrophilicity of halogens but risks acetylation of the -NH₂ group.
-
Catalysts : Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) accelerates EAS but may reduce regioselectivity.
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Temperature : Lower temperatures (0–10°C) improve selectivity for mono- and dihalogenated products.
Data Table 1: Direct Halogenation Outcomes
| Halogenating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ + Cl₂ | CH₂Cl₂ | FeCl₃ | 5 | 62 | 89 |
| Br₂ + Cl₂ | Acetic Acid | None | 25 | 78 | 92 |
| Br₂ + SO₂Cl₂ | CCl₄ | AlCl₃ | 0 | 85 | 95 |
Stepwise Halogenation via Intermediate Isolation
To improve regiocontrol, a stepwise approach isolates intermediates after each halogenation step. This strategy is exemplified by the synthesis of 2-bromo-4-(trifluoromethoxy)aniline followed by chlorination at the 6-position.
Bromination First, Chlorination Second
-
Bromination :
-
4-(Trifluoromethoxy)aniline reacts with bromine in a 1:1 molar ratio using H₂O₂ as an oxidant in aqueous medium. The water-phase method (CN102491910A) achieves 97.5–99.1% yield of 2,6-dibromo-4-(trifluoromethoxy)aniline.
-
Key Insight : Hydrogen peroxide regenerates bromine from HBr, reducing bromine waste and improving atom economy.
-
-
Chlorination :
Data Table 2: Stepwise Halogenation Efficiency
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | Br₂ + H₂O₂ | H₂O | 20 | 8 | 98.7 |
| Chlorination | SO₂Cl₂ | THF | -10 | 12 | 86 |
This method’s limitation lies in the need for intermediate purification, which adds complexity and cost.
Catalytic Systems for Regioselective Halogenation
Recent advances emphasize catalytic methods to enhance selectivity and reduce halogen waste. The CN103570566A patent discloses a Mo-catalyzed bromination using NaBr/KBr and H₂O₂, avoiding corrosive bromine.
Procedure:
-
Catalyst : Ammonium molybdate ((NH₄)₂MoO₄) at 2 mol% loading.
-
Bromide Source : NaBr (2.2 equiv) and H₂O₂ (1.5 equiv) in water.
-
Chlorination : Introduced via Cl₂ gas after bromination, leveraging the -OCF₃ group’s directing effects.
Advantages :
-
Corrosion Mitigation : Eliminates Br₂ and HBr, extending reactor lifespan.
-
Atom Economy : H₂O₂ oxidizes HBr to Br₂, achieving near-stoichiometric efficiency.
Data Table 3: Catalytic vs. Traditional Bromination
| Parameter | Catalytic Method | Traditional Br₂ Method |
|---|---|---|
| Yield (%) | 95 | 89 |
| Purity (%) | 99.4 | 95 |
| Reaction Time (h) | 6 | 8 |
| Bromine Waste | 0% | 15% |
Industrial-Scale Production and Optimization
Industrial processes prioritize continuous flow reactors and solvent recycling. The water-phase method (CN102491910A) exemplifies this:
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Solvent Recycling : Filtrate from the reaction is reused, reducing waste and cost.
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Inert Grinding Media : Zirconium oxide beads enhance mixing without reacting, improving yield to 98.7%.
Data Table 4: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 500 tons |
| Purity | 99.4% |
| Solvent Recovery Rate | 95% |
| Energy Consumption | 15 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
Agricultural Chemistry
2-Bromo-6-chloro-4-(trifluoromethoxy)aniline has been identified as a potential herbicide. Research indicates that compounds with similar structures can inhibit essential plant enzymes such as Acetolactate synthases and EPSP synthases, which are critical for plant growth and development . This compound's efficacy in transgenic crops resistant to common herbicides like glyphosate has been explored, suggesting its utility in developing safer and more effective agricultural practices .
Pharmaceutical Research
The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways. For instance, studies have investigated its role as an inhibitor of poly(ADP-ribose) polymerase activity, which is involved in DNA repair mechanisms . Such applications highlight its potential in treating diseases where DNA repair processes are compromised.
Environmental Chemistry
Research on the environmental impact of pesticides has included studies on halogenated anilines like this compound. Its behavior in soil and water systems can provide insights into the degradation pathways and ecological risks associated with its use . Understanding these dynamics is crucial for assessing the safety and sustainability of agricultural chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Herbicide Efficacy | Examined the herbicidal properties of halogenated anilines | Demonstrated effectiveness against weeds resistant to glyphosate |
| Polymerase Inhibition | Investigated the inhibition of poly(ADP-ribose) polymerase | Identified potential therapeutic applications in cancer treatment |
| Environmental Impact | Analyzed pesticide residues in vegetables | Found significant contamination levels, raising concerns about health risks associated with pesticide use |
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with variations in halogen positions, substituent groups (e.g., -CF₃, -NO₂), and molecular complexity. Key differences in properties and applications are highlighted below.
Table 1: Comparative Analysis of Structural Analogues
Key Differences and Implications
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound is less electron-withdrawing than -CF₃ but introduces greater steric hindrance. This may influence reactivity in coupling reactions or binding affinity in biological systems.
Synthetic Accessibility :
- Compounds with -CF₃ groups (e.g., 2-Bromo-6-chloro-4-(trifluoromethyl)aniline) are more commonly synthesized via direct fluorination or trifluoromethylation, while -OCF₃ derivatives may require specialized reagents like trifluoromethyl hypofluorite.
Commercial Availability and Cost :
- The trifluoromethoxy variant (€67.00/1g) is costlier than the trifluoromethyl analog ($24.00/250mg), reflecting the complexity of introducing the -OCF₃ group.
- Bulkier derivatives (e.g., perfluoropropan-2-yl-substituted) are discontinued or available only in small quantities due to niche applications.
Biological Activity :
- Trifluoromethoxy anilines exhibit enhanced solubility compared to -CF₃ analogs, making them preferable in drug candidates. For instance, Cu(II) complexes of related compounds show promise in antioxidant studies.
Biological Activity
2-Bromo-6-chloro-4-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol. Its structure includes a bromo group at the second position, a chloro group at the sixth position, and a trifluoromethoxy group at the para position of the aniline structure. The presence of these functional groups suggests significant biological activity, particularly in pharmaceutical and agrochemical applications.
The compound's unique electronic properties stem from its halogenated substituents and the trifluoromethoxy group, which can influence its reactivity and biological properties. The presence of electronegative atoms enhances its potential as a building block in drug design and development of herbicides or fungicides .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClF₃N |
| Molecular Weight | 274.47 g/mol |
| Boiling Point | 72 °C (0.2 mmHg) |
| Melting Point | 29-32 °C |
Anticancer Potential
Research indicates that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds show that halogenated anilines can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. The reactive amine group could interact with biological targets, potentially leading to pro-apoptotic effects .
The mechanism by which this compound exerts its biological effects is likely related to its ability to form hydrogen bonds and participate in electron transfer reactions due to its electronegative substituents. This can lead to the modulation of various biochemical pathways, influencing cell viability and apoptosis in cancerous cells .
Case Studies
- Cytotoxicity Assays : In studies assessing the cytotoxicity of similar compounds, it was found that halogenated derivatives reduced cell viability significantly in colon cancer cell lines, indicating a potential for therapeutic application.
- Apoptotic Activity : Flow cytometry analyses have demonstrated that related compounds induce late apoptosis in various cancer cell lines, with some derivatives achieving over 95% apoptosis in treated cells compared to controls.
Applications
Due to its structural characteristics, this compound is being explored for several applications:
- Pharmaceutical Development : As a building block for synthesizing new drugs targeting cancer and other diseases.
- Agrochemical Uses : Potential development of new herbicides or fungicides due to enhanced biological activity from halogenation.
- Material Science : Its unique properties may also be utilized in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.
- Monitor reaction progress using TLC or in-situ NMR for intermediates.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from electron-withdrawing groups (Br, Cl, CF₃O). Coupling constants (J values) confirm substitution patterns .
- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and other fluorinated groups (δ ~55–60 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
Q. Workflow :
Data Collection : Use synchrotron radiation for small crystals (<0.1 mm).
Structure Solution : Employ SHELXD for heavy-atom phasing, followed by SHELXL refinement with TWIN/BASF commands for twinned crystals .
Advanced: How to resolve contradictions in regioselectivity observed in electrophilic substitution reactions?
Methodological Answer:
Case Study : Nitration of 4-(trifluoromethoxy)aniline derivatives may yield unexpected meta-products despite the -OCF₃ group’s para-directing nature.
- Mechanistic Insight : Competing electronic effects from adjacent substituents (Br, Cl) can override -OCF₃’s influence. For example, steric hindrance from Cl at position 6 may force nitration at position 3 .
- Experimental Validation :
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to simulate binding modes. Adjust force fields for fluorine interactions (e.g., AMBER).
- DFT Studies : Calculate Fukui indices to identify reactive sites for nucleophilic/electrophilic attack .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Example Finding : The -OCF₃ group increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing solubility. Balance via co-solvents (DMSO/PEG) in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
